Technical Monograph: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane
Technical Monograph: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane
This guide provides an in-depth technical analysis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane , a specialized spirocyclic scaffold used in medicinal chemistry.
Executive Summary
7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS: 1556097-27-8) is a bicyclic heterocycle belonging to the class of spiro[oxetane-3,2'-oxazolidines] .[1] It is synthesized through the condensation of 3-oxetanone with valinol (2-amino-3-methyl-1-butanol).
In modern drug discovery, this scaffold serves as a high-value Fsp³-rich building block . It functions as a bioisostere for morpholine or proline, offering improved metabolic stability and vectoral orientation due to the rigid spiro-junction. The inclusion of the isopropyl group at position 7 introduces a defined stereochemical handle, enabling the targeting of hydrophobic pockets within protein active sites.
Structural Analysis & Physicochemical Profile
Nomenclature and Numbering
The IUPAC name is derived from the spiro[3.4]octane skeleton.
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Spiro Junction (C4): The central quaternary carbon shared by the 4-membered and 5-membered rings.
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Ring A (4-membered): An oxetane ring. The oxygen is at position 2.
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Ring B (5-membered): An oxazolidine ring. The oxygen is at position 5, and the nitrogen is at position 8.
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Substituent: An isopropyl group at position 7 (derived from the amino acid side chain).
3D Conformational Features
Unlike flat aromatic scaffolds, this molecule possesses significant three-dimensional character.[2]
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The Gem-Dimethyl Effect (Spiro): The spiro center restricts the conformational freedom of the attached heteroatoms, reducing the entropic penalty upon binding to a biological target.
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Oxetane "Pucker": The oxetane ring typically adopts a puckered conformation (approx. 8–10°), which, combined with the spiro-fusion, directs the nitrogen lone pair and the isopropyl group into specific vectors.
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Chirality: The C7 position is a stereocenter. If synthesized from L-valinol , the configuration is (S). The spiro carbon (C4) is achiral because the two methylene arms of the unsubstituted oxetane ring are symmetric.
Calculated Properties
| Property | Value (Approx.) | Significance |
| Molecular Weight | 171.24 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| cLogP | 0.8 – 1.2 | Optimal lipophilicity for CNS penetration and oral bioavailability. |
| TPSA | ~21 Ų | High membrane permeability. |
| pKa (Conj. Acid) | ~5.5 – 6.5 | The oxazolidine nitrogen is less basic than a secondary amine due to the inductive effect of the adjacent oxygen. |
Synthetic Methodology
The synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is a classic dehydrative cyclization (condensation) between a ketone and a 1,2-amino alcohol.
Retrosynthetic Analysis
The strategic disconnection occurs at the spiro-acetal center (C4).
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Precursor A: 3-Oxetanone (The electrophile).
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Precursor B: Valinol (2-amino-3-methylbutan-1-ol) (The bis-nucleophile).
Experimental Protocol: Dehydrative Spiro-Cyclization
Note: This protocol is adapted from standard oxazolidine formation methodologies compatible with oxetane stability.
Reagents:
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3-Oxetanone (1.0 equiv)
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L-Valinol (1.05 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
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Desiccant: Molecular Sieves (4Å) or Magnesium Sulfate (MgSO₄).
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Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (0.5 mol%) – Use with caution as oxetanes are acid-sensitive.
Step-by-Step Workflow:
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Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve L-valinol (10 mmol) in anhydrous DCM (50 mL).
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Addition: Add activated 4Å molecular sieves (2 g) to the solution to act as a water scavenger. This is critical to drive the equilibrium toward the oxazolidine product.
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Condensation: Add 3-oxetanone (10 mmol) dropwise at 0°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).
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Work-up: Filter off the molecular sieves through a Celite pad.
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Purification: Concentrate the filtrate in vacuo. The product is often obtained as a clean oil. If necessary, purify via flash column chromatography on silica gel (pre-treated with 1% Triethylamine to prevent hydrolysis) using a Hexane/Ethyl Acetate gradient.
Critical Control Point:
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Hydrolysis Risk: Oxazolidines are essentially cyclic hemiaminal ethers. They are stable in base but prone to hydrolysis in aqueous acid. Ensure all work-up steps are neutral or basic.
Visualization of Synthesis
Caption: Dehydrative condensation pathway forming the spiro-oxazolidine core.
Medicinal Chemistry Applications
Bioisosterism & Pharmacokinetics
This scaffold is primarily used to replace morpholine , piperidine , or proline moieties in drug candidates.
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Solubility: The ether oxygen in the oxetane ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic spiro-systems.
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Metabolic Stability: The oxetane ring is generally resistant to oxidative metabolism (P450s) and blocks metabolic soft spots often found in gem-dimethyl groups.
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Vector Control: The spiro-fusion locks the N-H vector, allowing precise positioning of substituents attached to the nitrogen (e.g., benzyl, sulfonyl, or acyl groups).
Structure-Activity Relationship (SAR) Logic
When using this core in library design:
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Nitrogen Functionalization (N8): The secondary amine is the primary handle for diversification (Amide coupling, Reductive amination, SNAr).
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C7 Isopropyl Group: Provides steric bulk to fill hydrophobic pockets (e.g., S1 pockets in proteases).
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Oxetane Oxygen (O2): Engages in specific water-bridged H-bonds within the target active site.
Biological Pathway Logic (Example)
If used as a Proline Mimic in a peptide inhibitor:
Caption: Pharmacophoric advantages of the spiro[3.4] system in ligand binding.
References
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Fluorochem. (n.d.). 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane Product Page. Retrieved from
- Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (General reference for Oxetane properties).
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. (Context for spiro-synthesis).
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PubChem. (n.d.).[3] Compound Summary: 5,8-Dioxa-2-azaspiro[3.4]octane derivatives. Retrieved from
